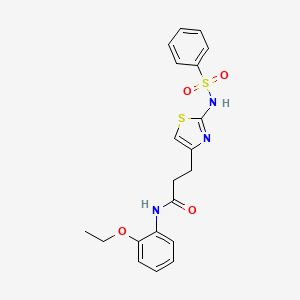

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Description

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a sulfonamide-containing thiazole derivative characterized by a propanamide backbone linked to a 2-ethoxyphenyl group and a phenylsulfonamido-substituted thiazole ring.

- Friedel-Crafts sulfonylation to introduce the phenylsulfonyl moiety .

- Thiazole ring formation via cyclization of thioamide intermediates, as seen in related triazole-thione syntheses .

- Amide coupling using activated esters or carbodiimide-based reagents, inferred from similar propanamide derivatives .

Key structural features include:

Properties

IUPAC Name |

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-2-27-18-11-7-6-10-17(18)22-19(24)13-12-15-14-28-20(21-15)23-29(25,26)16-8-4-3-5-9-16/h3-11,14H,2,12-13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMLZFNDIISJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse reactivity and biological significance. The presence of the ethoxyphenyl and phenylsulfonamido groups contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.

- Binding Affinity : Its structural components enhance binding affinity to target proteins, which can lead to modulation of signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects on bacterial growth.

Anticancer Properties

The compound has shown promise in anticancer research, particularly through:

- Cell Proliferation Inhibition : Studies have reported that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.

- Mechanistic Insights : The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death in malignant cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.

- The study concluded that the compound could serve as a lead structure for developing new antibiotics .

-

Anticancer Activity Assessment :

- In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting potential use in cancer therapy .

Data Table: Biological Activities

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Structural Differences :

- The 2-ethoxyphenyl group in the target compound is replaced with a 3-acetylphenyl moiety.

- Solubility: The acetyl group may increase polarity compared to the ethoxy substituent, affecting pharmacokinetic properties.

Spectral Data :

Ethyl 2-(2-(3-(phenylsulfonamido)propanamido)thiazol-4-yl)acetate (20a)

Structural Differences :

- Ester vs. amide : The ethyl acetate group replaces the 2-ethoxyphenyl-propanamide chain.

- Functional Impact :

Spectroscopic Comparison :

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)

Structural Differences :

- Extended heterocycle : A dibenzothiadiazocin ring replaces the phenylsulfonamido group.

- Functional Impact :

Key Research Findings and Trends

Structure-Activity Relationships (SAR)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.